Ethylenediaminetetraacetic acid dipotassium Magnesium salt

Description

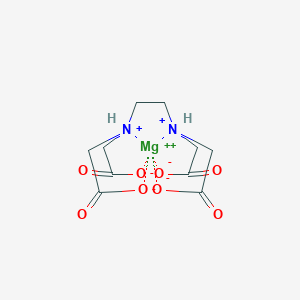

Ethylenediaminetetraacetic acid dipotassium magnesium salt (CAS 15708-48-2) is a chelating agent with the molecular formula C₁₀H₁₆K₂MgN₂O₁₀ and a molecular weight of 426.74 g/mol . It is a hydrated salt (dihydrate) and functions by sequestering divalent cations such as Ca²⁺ and Fe³⁺, making it critical in applications where metal ion contamination must be minimized. In molecular biology, it inhibits metalloenzymes (e.g., metal proteases) that require divalent cations for activity . Its storage requires temperatures of -20°C for long-term stability, and it has a WGK (water hazard class) rating of 3, indicating moderate environmental toxicity .

Propriétés

Numéro CAS |

15708-48-2 |

|---|---|

Formule moléculaire |

C10H16K2MgN2O10 |

Poids moléculaire |

426.74 g/mol |

Nom IUPAC |

magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2K.Mg.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;2*+1;+2;;/p-4 |

Clé InChI |

BDJDUURJBLFAEF-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Mg+2].[K+].[K+] |

Autres numéros CAS |

15708-48-2 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

EDTA reacts with sodium hydroxide to form the tetrasodium salt, which subsequently undergoes ion exchange with magnesium and potassium salts. The generalized reaction is:

Critical parameters include:

Table 1: Optimized Conditions for Metal Salt Selection

| Metal Source | Molar Ratio (EDTA:NaOH:Metal) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Magnesium oxide | 1:1.6–2.6:0.9–1.1 | 90–110 | 85–92 |

| Basic magnesium carbonate | 1:1.6–2.6:0.4–0.6 | 80–100 | 78–88 |

| Magnesium chloride | 1:3.5–4.6:0.8–1.2 | 70–90 | 70–82 |

Data adapted from patent CN1426998A and synthesis protocols.

Purification and Isolation Techniques

Post-reaction purification ensures removal of inorganic byproducts (e.g., NaCl, KCl) and achieves pharmaceutical-grade purity.

Filtration and Crystallization

Drying Protocols

-

Oven drying : Crushed crystals are dried at 75–82°C for 24 hours to obtain the dihydrate form.

-

Vacuum drying : For anhydrous forms, temperatures of 100–110°C under 10–15 mmHg are employed.

Alternative Hydration State Control

The compound exists in monohydrate, dihydrate, and anhydrous forms, influenced by drying conditions:

Table 2: Hydration State vs. Drying Parameters

| Form | Temperature (°C) | Pressure (mmHg) | Duration (h) | Water Content (%) |

|---|---|---|---|---|

| Dihydrate | 75–82 | Atmospheric | 24 | 8.5–9.2 |

| Monohydrate | 90–95 | 760 | 12 | 4.1–4.8 |

| Anhydrous | 100–110 | 10–15 | 6 | ≤0.5 |

Data derived from supplier specifications and patent US20020169211A1.

Industrial-Scale Production Workflow

Large-scale manufacturing involves continuous reactors and automated filtration:

-

Reagent mixing : EDTA, NaOH, and MgO are fed into a jacketed reactor with preheated deionized water.

-

Reaction monitoring : pH maintained at 10.5–11.5 using inline sensors.

-

Continuous filtration : Belt filters remove NaCl/KCl byproducts.

-

Spray drying : Filtrate is atomized at 120°C to produce free-flowing powder.

Analytical Characterization

Quality control employs:

-

ICP-OES : Confirms Mg (8.2–8.8%) and K (18.5–19.5%) content.

-

XRD : Verifies crystalline phase matches reference patterns (JCPDS 00-045-0946).

Environmental and Regulatory Compliance

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Displacement

EDTA-K₂Mg acts as a hexadentate ligand , binding Mg²⁺ via four carboxylate oxygens and two amine nitrogens. This structure enables competitive displacement reactions with other metal ions:

The high stability constant for Fe³⁺ () underscores its utility in dissolving iron oxide deposits .

pH-Dependent Reactivity

The chelation efficiency of EDTA-K₂Mg depends on pH due to EDTA’s protonation states :

| pH Range | Predominant EDTA Species | Mg²⁺ Binding Capacity |

|---|---|---|

| < 2 | H₄EDTA | Low (protonated amines) |

| 2–6 | H₂EDTA²⁻ | Moderate |

| 6–10 | HEDTA³⁻ | High |

| > 10 | EDTA⁴⁻ | Optimal |

At neutral pH, EDTA-K₂Mg remains soluble and effectively sequesters divalent cations like Ca²⁺ and Zn²⁺, critical in biological buffers .

Environmental and Biological Reactions

-

Biodegradation : EDTA-K₂Mg is less biodegradable than structural analogs like EDDS (<68% degradation for MGDA) , leading to environmental persistence .

-

Toxicity mechanism : Depletes essential metals (e.g., Zn²⁺) in organisms, disrupting metalloenzyme function .

Stability Constants of EDTA Complexes

| Metal Ion | log K (EDTA-Metal) | Relative to Mg²⁺ |

|---|---|---|

| Fe³⁺ | 25.1 | 10³.3× stronger |

| Cu²⁺ | 18.8 | 10¹.0× stronger |

| Ca²⁺ | 10.7 | 10¹.5× weaker |

| Zn²⁺ | 16.5 | 10⁰.7× stronger |

Applications De Recherche Scientifique

Molecular Biology and Biochemistry

Chelation of Metal Ions

EDTA-K2Mg is primarily used to chelate metal ions in biological systems. It can effectively bind divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for numerous enzymatic reactions. By sequestering these ions, EDTA-K2Mg minimizes metal ion contamination that could inhibit enzyme activity, particularly in processes involving metalloproteases and other metal-dependent enzymes .

Applications in Cell Culture

In cell culture, EDTA-K2Mg is utilized to maintain the stability of cell environments by preventing the precipitation of metal ions that may interfere with cellular processes. It is also used in transfection protocols where the presence of free metal ions could affect the efficacy of DNA or RNA delivery into cells .

Analytical Chemistry

Complexometric Titration

EDTA-K2Mg is widely used in complexometric titration methods to determine the concentration of metal ions in solution. Its strong chelating properties allow for precise measurements in various samples, including water quality testing and food analysis . The ability to form stable complexes with metals enables accurate quantification through titration techniques.

Spectrophotometric Analysis

The compound can also be employed in spectrophotometric methods where it forms colored complexes with certain metal ions, facilitating their detection and quantification. This application is particularly useful in environmental monitoring and quality control processes in industries such as pharmaceuticals and food production .

Agriculture

Nutrient Delivery

In agricultural applications, EDTA-K2Mg serves as a source of magnesium and potassium for plants. These nutrients are vital for photosynthesis and overall plant health. By chelating these nutrients, EDTA-K2Mg enhances their bioavailability, allowing for more efficient uptake by plants . This application is especially beneficial in soils that are deficient in these essential nutrients.

Environmental Science

Heavy Metal Remediation

EDTA-K2Mg is utilized in environmental remediation efforts to extract heavy metals from contaminated soils and water bodies. Its strong binding affinity for metals allows it to mobilize contaminants, making them easier to remove or neutralize . This application is crucial for restoring polluted environments and ensuring safe drinking water.

Case Studies

Mécanisme D'action

The mechanism of action of dipotassium magnesium ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetate moiety has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications where the presence of free metal ions can be detrimental.

Comparaison Avec Des Composés Similaires

Comparison with Similar EDTA Salts

Dipotassium EDTA (EDTA-K₂)

- Molecular Formula : C₁₀H₁₄K₂N₂O₈ (anhydrous) .

- Applications : Preferred anticoagulant in blood collection tubes (1.5–2.2 mg/mL blood) due to superior solubility and minimal red blood cell size distortion compared to tripotassium EDTA (EDTA-K₃) . Also used in buffer solutions for stabilizing enzymes and proteins .

- Key Difference : Lacks magnesium, making it less suitable for applications requiring Mg²⁺ chelation without additional supplementation.

Tetrasodium EDTA (EDTA-Na₄)

- Molecular Formula : C₁₀H₁₂N₂O₈Na₄ .

- Applications : Widely used in water treatment for metal ion sequestration and corrosion inhibition. However, it has higher environmental persistence, prompting strict EU risk assessments .

- Key Difference : Higher sodium content alters solubility and ionic strength, limiting compatibility in biological systems compared to EDTA-K₂Mg .

Disodium EDTA (EDTA-2Na)

- Molecular Formula : C₁₀H₁₄N₂O₈Na₂·2H₂O .

- Applications: Used in biochemical assays (e.g., inhibiting polyphenol oxidase in plant extracts) but shows weaker inhibition compared to ascorbic acid . Also employed in blood tubes for measuring biomarkers like brain natriuretic peptide .

- Key Difference : Less effective than EDTA-K₂Mg in stabilizing magnesium-dependent reactions due to the absence of bound Mg²⁺ .

Calcium Disodium EDTA (EDTA-CaNa₂)

- Applications : Forms hydroxyapatite layers on magnesium alloys to enhance corrosion resistance .

- Key Difference : Chelates Ca²⁺ instead of Mg²⁺, making it unsuitable for applications requiring magnesium stabilization .

Tripotassium EDTA (EDTA-K₃)

- Molecular Formula : C₁₀H₁₇K₃N₂O₁₀ (dihydrate) .

- Applications : Liquid anticoagulant causing slight blood dilution, but induces greater RBC size changes during storage compared to EDTA-K₂ .

- Key Difference: Higher potassium content and solubility profile limit its use in precision diagnostics.

Comparative Data Table

Research Findings and Stability Constants

- EDTA-K₂Mg exhibits a high stability constant for Mg²⁺ (log K ~ 8.7), making it effective in magnesium battery electrolytes to suppress Fe³⁺-induced corrosion .

- EDTA-Na₄ has higher affinity for heavy metals (e.g., log K for Fe³⁺ = 25.1), but its environmental persistence necessitates regulated use .

- EDTA-2Na shows moderate inhibition of polyphenol oxidase (PPO) in plant extracts, with 20–30% lower efficacy compared to ascorbic acid .

Activité Biologique

Ethylenediaminetetraacetic acid dipotassium magnesium salt (commonly referred to as EDTA-K2 Mg) is a chelating agent that plays a significant role in various biological and clinical applications. This compound is particularly noted for its ability to bind metal ions, which can influence several biological processes. This article will explore its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

EDTA-K2 Mg is a salt derived from ethylenediaminetetraacetic acid (EDTA), characterized by its ability to form stable complexes with divalent and trivalent metal ions. Its chemical formula is represented as , and it typically exists as a white, water-soluble powder. The compound is used in various formulations due to its high solubility and stability under physiological conditions.

The primary mechanism of action for EDTA-K2 Mg involves the chelation of metal ions. This process can:

- Inhibit Enzymatic Activity : By binding essential metal ions required for enzymatic function, EDTA can inhibit metalloproteins and metallopeptidases, thereby altering metabolic pathways.

- Prevent Aggregation : In blood samples, EDTA-K2 Mg prevents platelet aggregation, which is crucial for accurate hematological assessments .

- Stabilize Biomolecules : The compound has been shown to stabilize proteins such as insulin during storage, enhancing their shelf life in laboratory settings .

Applications in Medicine and Research

EDTA-K2 Mg finds extensive application in both clinical and research environments:

- Anticoagulant in Blood Sampling : It serves as an anticoagulant in blood collection tubes, minimizing the risk of pseudothrombocytopenia by preventing platelet clumping .

- Chelation Therapy : EDTA is utilized in chelation therapy for heavy metal poisoning and cardiovascular diseases. Studies have indicated improvements in clinical outcomes for patients undergoing EDTA treatment for coronary artery disease .

- Biochemical Research : In molecular biology, EDTA is used to deactivate metal-dependent enzymes during experimental procedures, ensuring the integrity of nucleic acids and proteins .

1. Chelation Therapy in Cardiovascular Disease

A meta-analysis involving 24 studies highlighted the efficacy of EDTA chelation therapy in patients with cardiovascular disease (CVD). Notably, 17 studies reported significant improvements in health outcomes post-treatment. The most pronounced benefits were observed among patients with diabetes or severe arterial disease, suggesting that EDTA may help mitigate complications associated with these conditions .

2. Stability of Insulin

Research comparing the stability of insulin stored in K2-EDTA versus serum samples revealed that K2-EDTA maintained insulin stability longer than traditional methods. This finding underscores the importance of chelating agents in preserving sensitive biomolecules during laboratory analysis .

Table 1: Comparison of Biological Activities of EDTA-K2 Mg

Table 2: Clinical Outcomes from EDTA Chelation Therapy

| Study Reference | Patient Population | Outcome Improvement (%) | Notable Findings |

|---|---|---|---|

| Van Rij et al., 1994 | Patients with peripheral artery disease | +12% | Improved pain-free walking distance |

| Lamas et al., 2013 | Patients post-myocardial infarction | +8% | Enhanced quality of life metrics |

Q & A

Q. What are the recommended methods for synthesizing and characterizing Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K₂Mg)?

Answer:

- Synthesis: EDTA-K₂Mg is typically prepared by reacting EDTA with potassium hydroxide and magnesium oxide/hydroxide in aqueous media. The stoichiometric ratio of EDTA:dipotassium:magnesium (1:2:1) must be carefully controlled to avoid impurities. Hydration states (e.g., dihydrate or monohydrate) depend on drying conditions .

- Characterization:

- Titration: Use standardized metal ion solutions (e.g., Ca²⁺ or Zn²⁺) to quantify EDTA content via complexometric titration.

- Spectroscopy: Confirm purity via FT-IR (e.g., carboxylate stretching at ~1600 cm⁻¹) and atomic absorption spectroscopy (AAS) for Mg²⁺ and K⁺ quantification .

- Elemental Analysis: CHN analysis to verify C, H, N content against theoretical values (C₁₀H₁₂K₂MgN₂O₈, MW 390.71 g/mol) .

Q. How does EDTA-K₂Mg function as a chelating agent, and what pH range is optimal for its activity?

Answer: EDTA-K₂Mg binds divalent cations (e.g., Ca²⁺, Fe²⁺, Cu²⁺) through its four carboxylate and two amine groups, forming stable octahedral complexes (log K ~8.6 for Mg²⁺). Its efficacy spans pH 4–12, with optimal chelation at neutral to alkaline conditions (pH 7–10). Below pH 4, protonation of carboxyl groups reduces binding capacity .

Q. What analytical techniques are suitable for quantifying EDTA-K₂Mg in biological or environmental samples?

Answer:

- HPLC/MS: Reverse-phase chromatography with UV detection (254 nm) or mass spectrometry (ESI-negative mode) provides high sensitivity (detection limit ~0.1 ppm). Mobile phases often include ion-pairing agents (e.g., tetrabutylammonium bromide) .

- ICP-OES/ICP-MS: For Mg²⁺ and K⁺ quantification in digested samples .

- Colorimetric Assays: Use metallochromic indicators (e.g., Eriochrome Black T) for indirect EDTA quantification via competitive metal binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and hydration states of EDTA-K₂Mg?

Answer: Discrepancies arise from hydration states (e.g., anhydrous vs. dihydrate) and salt stoichiometry. For example:

Q. What experimental design considerations are critical when using EDTA-K₂Mg in enzymatic inhibition studies?

Answer:

- Metal Dependency: Verify target enzyme sensitivity to Mg²⁺ (e.g., metalloproteases, DNase I). Pre-treat reaction buffers with EDTA-K₂Mg to scavenge contaminant metal ions.

- Concentration Optimization: Use 1–10 mM EDTA-K₂Mg for general inhibition. Higher concentrations may destabilize protein structures.

- Control Experiments: Include Mg²⁺-supplemented controls to confirm reversibility of inhibition .

Q. How does EDTA-K₂Mg enhance the performance of chemical mechanical planarization (CMP) slurries in semiconductor fabrication?

Answer: In cobalt CMP slurries, EDTA-K₂Mg acts as a complexing agent to:

- Modulate Removal Rates: Chelate Co²⁺ ions to prevent surface passivation, enhancing material removal rates (MRR).

- Reduce Galvanic Corrosion: Compete with chloride ions (from abrasive particles) to minimize Co/Mg galvanic coupling.

- Optimization Parameters: Test at pH 8–9 with 0.5–2 wt% EDTA-K₂Mg, combined with glycine or citric acid for synergistic effects .

Q. What strategies mitigate interference from EDTA-K₂Mg in trace metal analysis?

Answer:

- Acid Digestion: Use HNO₃/H₂O₂ (2:1 v/v) at 120°C to decompose EDTA and release bound metals.

- Chromatographic Separation: Employ cation-exchange columns to isolate EDTA-metal complexes before AAS/ICP-MS analysis.

- Standard Additions: Spiking samples with known metal concentrations corrects for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.